DPBQ
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
DPBQ is synthesized through the reaction of a carbonyl group with a vinylene group. The process involves the use of specific reagents and conditions to ensure the stability and purity of the compound. The synthetic route typically includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of a carbonyl compound with a vinylene group to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the quinoxaline ring structure.
Oxidation: The final step involves the oxidation of the quinoxaline ring to form the dione structure of this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in larger quantities. This process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The industrial production methods are designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
DPBQ undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinoxaline derivatives, while reduction can yield hydroquinoxaline products .
Scientific Research Applications
DPBQ has several scientific research applications, including:
Cancer Research: This compound is known for its ability to activate the p53 protein and induce apoptosis in polyploid cells, making it a potential candidate for cancer therapy.
Antioxidant Research: This compound has been shown to inhibit the oxidation of low-density lipoprotein (LDL) cholesterol, which can lead to atherosclerosis.
Biological Studies: The compound is used in various biological studies to understand its effects on cellular processes and pathways.
Mechanism of Action
DPBQ exerts its effects by activating the p53 protein, a crucial regulator of the cell cycle and apoptosis. The activation of p53 leads to the induction of apoptosis in polyploid cells. This compound does not inhibit topoisomerase or bind DNA, but it elicits a hypoxia gene signature and enhances oxidative stress, contributing to its polyploid-specific effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Di-tert-butyl-1,4-benzoquinone: Another quinone derivative with antioxidant properties.
2,6-Dimethoxy-1,4-benzoquinone: Known for its use in various chemical reactions and studies.
Uniqueness of DPBQ
This compound is unique due to its specific ability to activate p53 and induce apoptosis in polyploid cells without inhibiting topoisomerase or binding DNA. This makes it a valuable compound for targeted cancer therapy and research .
Properties
IUPAC Name |
2,3-diphenylbenzo[g]quinoxaline-5,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14N2O2/c27-23-17-13-7-8-14-18(17)24(28)22-21(23)25-19(15-9-3-1-4-10-15)20(26-22)16-11-5-2-6-12-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDRJIAFKGWLMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C(=N2)C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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